molecular formula C23H23NO10 B1264155 Usimine B

Usimine B

Cat. No.: B1264155
M. Wt: 473.4 g/mol
InChI Key: YAJFSGDAEAKHBU-RNCXNDHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Usimine B is a secondary metabolite isolated from the Antarctic lichen Ramalina terebrata . It belongs to a class of usnic acid derivatives, alongside Usimine A and C, and shares structural similarities with the parent compound usnic acid (C₁₈H₁₆O₇). The molecular formula of this compound is C₂₃H₂₃NO₁₀, distinguishing it from Usimine A (C₂₄H₂₅NO₁₀) and Usimine C (C₂₃H₂₃NO₁₀) by subtle variations in alkyl or functional group substitutions . Isolation methods involve bioactivity-guided fractionation of methanol extracts, followed by semi-preparative reversed-phase HPLC using a C18 ODS column with gradient elution .

This compound exhibits notable antibacterial activity against Gram-positive bacteria, particularly Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 1–26 µg/mL .

Properties

Molecular Formula

C23H23NO10

Molecular Weight

473.4 g/mol

IUPAC Name

(2S)-2-[[(1E)-1-[(9bR)-6-acetyl-7,9-dihydroxy-8,9b-dimethyl-1,3-dioxodibenzofuran-2-ylidene]ethyl]amino]pentanedioic acid

InChI

InChI=1S/C23H23NO10/c1-8-18(29)16(10(3)25)20-17(19(8)30)23(4)13(34-20)7-12(26)15(21(23)31)9(2)24-11(22(32)33)5-6-14(27)28/h7,11,24,29-30H,5-6H2,1-4H3,(H,27,28)(H,32,33)/b15-9+/t11-,23-/m0/s1

InChI Key

YAJFSGDAEAKHBU-RNCXNDHHSA-N

Isomeric SMILES

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=O)/C(=C(/C)\N[C@@H](CCC(=O)O)C(=O)O)/C3=O)O2)C)C(=O)C)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(=C(C)NC(CCC(=O)O)C(=O)O)C3=O)O2)C)C(=O)C)O

Synonyms

usimine C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of R. terebrata Compounds Against B. subtilis

Compound MIC (µg/mL) Activity Against S. aureus
This compound 1–26 No activity
Usimine A 1–26 No activity
Usimine C 1–26 No activity
Usnic acid 1–2 Active (MIC: 4–8 µg/mL)
Ramalin 1–26 No activity

This compound demonstrates comparable antibacterial potency to Usimine A and C but is less potent than usnic acid, which exhibits the strongest activity against B. subtilis (MIC 1–2 µg/mL) and moderate activity against S. aureus . In contrast, other lichen-derived metabolites like Atranorin and Methyl β-orsellinate show weaker antibacterial effects, with MIC values exceeding those of this compound and its derivatives .

Structural and Functional Differentiation

  • Usnic Acid vs. This compound : Usnic acid (C₁₈H₁₆O₇) lacks the nitrogen-containing side chain present in this compound, which may contribute to differences in bioavailability and target specificity .
  • This compound vs.
  • Ramalin : Unlike this compound, ramalin exhibits potent antioxidant activity, outperforming butylhydroxytoluene (BHT), vitamin E, and ascorbic acid in radical scavenging assays .

Broader Context of Lichen Metabolites

  • Sekikaic Acid and Homosekikaic Acid: These compounds exhibit superior antioxidant activity (IC₅₀ 0.082–0.276 mg/mL in linoleic acid peroxidation assays) compared to this compound, which lacks reported antioxidant properties .

Research Implications and Gaps

This compound’s selective activity against B. However, its mechanism of action remains unclear, warranting studies on molecular targets and resistance profiles. Additionally, the absence of anti-inflammatory or antioxidant activity limits its utility compared to ramalin or sekikaic acid .

Q & A

Q. How can researchers ensure reproducibility when documenting this compound’s synthesis and testing?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Publish synthetic protocols in SI with step-by-step procedures, reaction yields, and spectral data.
  • Share raw data (e.g., NMR FIDs, HPLC chromatograms) via repositories like Zenodo.
  • Use electronic lab notebooks (ELNs) for real-time documentation and version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Usimine B
Reactant of Route 2
Usimine B

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